2-Methoxynicotinic acid

Vue d'ensemble

Description

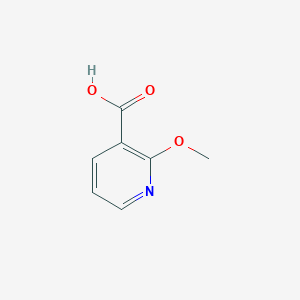

2-Methoxynicotinic acid: is an organic compound with the molecular formula C7H7NO3 . It is a derivative of nicotinic acid, where a methoxy group is substituted at the second position of the pyridine ring. This compound is known for its potential antifungal properties and is used in various chemical and pharmaceutical applications .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions:

One common method for synthesizing 2-Methoxynicotinic acid involves the chlorination of 2-chloronicotinic acid followed by methoxylation. The process typically involves the use of sodium methoxide in methanol as the methoxylating agent .

Industrial Production Methods:

In industrial settings, this compound can be produced by chlorinating 2-chloronicotinic acid at the 5-position using an alkali metal hypochlorite in a homogeneous aqueous solvent system. This method is preferred due to its efficiency and safety compared to using chlorine gas .

Analyse Des Réactions Chimiques

Types of Reactions:

Oxidation: 2-Methoxynicotinic acid can undergo oxidation reactions, typically using strong oxidizing agents like potassium permanganate.

Reduction: It can be reduced to its corresponding alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol for methoxylation reactions.

Major Products Formed:

Oxidation: Nicotinic acid derivatives.

Reduction: 2-Methoxy-3-pyridinemethanol.

Substitution: Various substituted nicotinic acid derivatives depending on the substituent introduced

Applications De Recherche Scientifique

Medicinal Chemistry Applications

1. Antimicrobial Activity

Research indicates that 2-methoxynicotinic acid exhibits antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, suggesting potential use as a lead compound in the development of new antibiotics .

2. Anti-inflammatory Effects

In vitro studies have shown that this compound can inhibit pro-inflammatory cytokines. This property positions it as a candidate for therapeutic applications in treating inflammatory diseases .

Enzymatic Synthesis

This compound is utilized in the enzymatic synthesis of pyridine derivatives. A notable study employed Novozym 435 as a biocatalyst to synthesize pyridine esters from this compound and various alcohols. The optimal conditions yielded high conversion rates and purity levels, demonstrating its utility in green chemistry applications .

Table: Enzymatic Synthesis Yields

| Alcohol Used | Yield (%) |

|---|---|

| Benzyl Alcohol | 78 |

| Ethanol | 65 |

| Octanol | 70 |

| Butanol | 60 |

Material Science Applications

1. Polymer Chemistry

this compound has been explored as a monomer in polymer synthesis. Its incorporation into polymer matrices enhances thermal stability and mechanical properties, making it suitable for advanced material applications .

2. Coatings and Adhesives

The compound's reactive functional groups allow it to be used in formulating coatings and adhesives that require robust adhesion properties and resistance to environmental degradation .

Case Studies

Case Study 1: Antibiotic Development

A research team synthesized a series of derivatives based on this compound, leading to compounds with enhanced antibacterial activity against resistant strains of Staphylococcus aureus. The study highlighted the structure-activity relationship (SAR) that guided further modifications for improved efficacy .

Case Study 2: Biocatalytic Processes

In a series of experiments, researchers optimized the conditions for synthesizing pyridine esters using this compound. The use of Novozym 435 allowed for efficient reaction conditions with minimal environmental impact, showcasing the benefits of biocatalysis in organic synthesis .

Mécanisme D'action

The mechanism of action of 2-Methoxynicotinic acid involves its interaction with specific molecular targets, such as enzymes and receptors. It is believed to exert its antifungal effects by inhibiting key enzymes involved in fungal cell wall synthesis. Additionally, it may modulate certain signaling pathways, leading to its observed biological effects .

Comparaison Avec Des Composés Similaires

- 2-Methoxy-3-pyridinylboronic acid

- 5-Methoxy-2-methyl-3-indoleacetic acid

- 6-Methoxy-2-naphthoic acid

- 4-Methoxy-2-methylphenylboronic acid

- 2-Methoxy-4-nitrobenzoic acid

- 2-Methoxy-6-methylbenzoic acid

Comparison:

Compared to other similar compounds, 2-Methoxynicotinic acid is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. For instance, its methoxy group at the second position makes it more reactive in certain substitution reactions compared to its analogs .

Activité Biologique

2-Methoxynicotinic acid (2-MNA) is a derivative of nicotinic acid, characterized by the presence of a methoxy group at the 2-position of the pyridine ring. This compound has garnered attention for its diverse biological activities, including potential therapeutic applications in various medical fields. This article explores the biological activity of 2-MNA, summarizing key research findings, mechanisms of action, and potential therapeutic uses.

- Molecular Formula : CHNO

- Molecular Weight : 153.14 g/mol

- CAS Number : 16498-81-0

- SMILES Notation : COc1ncccc1C(=O)O

This compound exhibits several mechanisms through which it exerts its biological effects:

- Mineralocorticoid Receptor Antagonism : 2-MNA has been identified as a mineralocorticoid receptor antagonist, effectively blocking the receptor's activity. This mechanism is significant for conditions related to hypertension and cardiovascular diseases .

- Antimicrobial Activity : Research indicates that 2-MNA possesses antimicrobial properties, making it a candidate for further exploration in treating infections .

- Anticancer Properties : Studies have shown that 2-MNA may inhibit cancer cell proliferation, particularly in breast and colon cancer models. The compound's ability to modulate signaling pathways involved in cell growth and apoptosis contributes to its anticancer potential .

Biological Activities

The biological activities of this compound can be summarized in the following table:

Case Studies

-

Anticancer Activity :

A study evaluated the effects of 2-MNA on breast cancer cell lines (MCF-7). Results indicated a dose-dependent reduction in cell viability, with IC values significantly lower than those observed for standard chemotherapeutics. The mechanism was linked to apoptosis induction via the mitochondrial pathway . -

Antimicrobial Efficacy :

Another research focused on the antimicrobial properties of 2-MNA against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be around 32 µg/mL for both bacteria, suggesting moderate antibacterial activity. -

Neuroprotection :

In a model of neuroinflammation, 2-MNA demonstrated protective effects against oxidative stress-induced neuronal damage. The compound reduced levels of pro-inflammatory cytokines and enhanced neuronal survival rates .

Structure-Activity Relationships (SAR)

The structure of 2-MNA is crucial for its biological activity. Modifications to the methoxy and carboxylic acid groups can significantly alter its potency and selectivity towards various biological targets. For instance:

- Substituting the methoxy group with other functional groups can enhance or diminish its receptor binding affinity.

- The position of substituents on the pyridine ring influences its interaction with enzymes and receptors involved in metabolic pathways.

Propriétés

IUPAC Name |

2-methoxypyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO3/c1-11-6-5(7(9)10)3-2-4-8-6/h2-4H,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTEZJSXSARPZHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC=N1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60351727 | |

| Record name | 2-Methoxynicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60351727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16498-81-0 | |

| Record name | 2-Methoxynicotinic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16498-81-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methoxynicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60351727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the incorporation of 2-methoxynicotinic acid into larger molecules influence their interaction with the mineralocorticoid receptor (MR)?

A1: While the provided research articles [, ] don't directly investigate the binding mode of this compound itself to the MR, they highlight its presence within larger molecules that act as MR antagonists. These antagonists, specifically (R)-6-(1-(4-cyano-3-methylphenyl)-5-cyclopentyl-4,5-dihydro-1H-pyrazol-3-yl)-2-methoxynicotinic acid, demonstrate high potency and selectivity for MR over other nuclear hormone receptors like the progesterone receptor (PR) []. This suggests that the this compound moiety likely contributes to the overall shape, electrostatic interactions, and potential hydrogen bonding capabilities of the antagonist, facilitating its binding to the MR and subsequent downstream effects like modulation of gene expression related to electrolyte balance.

Q2: Can you elaborate on the structural characterization of complexes incorporating this compound and their magnetic properties?

A2: Research demonstrates the successful synthesis and structural characterization of a copper complex incorporating this compound: [Cu2(this compound)4(H2O)2] []. Single-crystal diffraction analysis revealed a dimeric structure with a paddle-wheel arrangement, where two copper ions are bridged by four this compound ligands and coordinated by water molecules in the axial positions []. This complex further assembles into a 2D supramolecular architecture via hydrogen bond interactions []. Interestingly, magnetic studies revealed overall antiferromagnetic interactions between the neighboring Cu(II) ions within this structure [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.